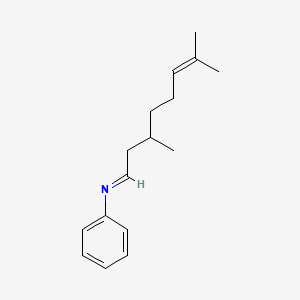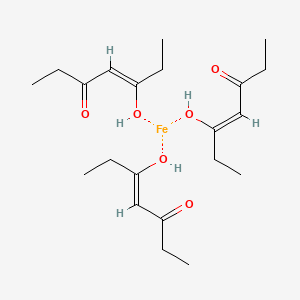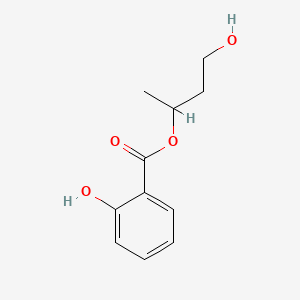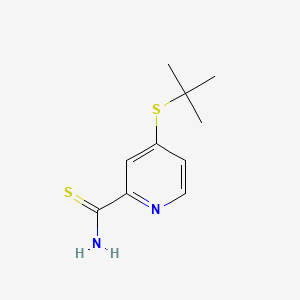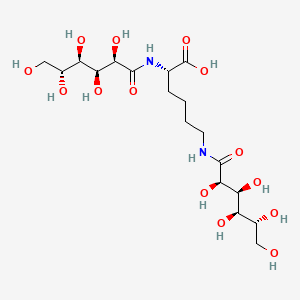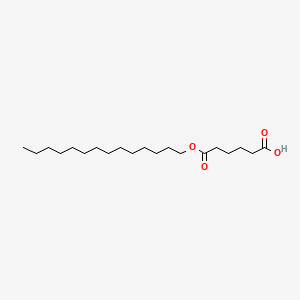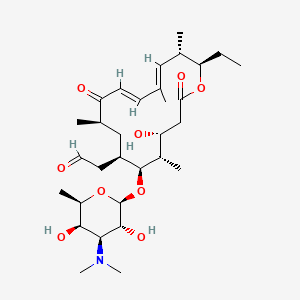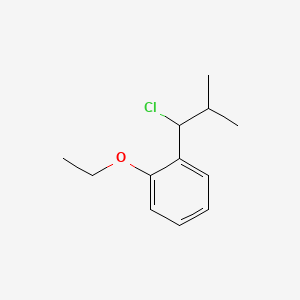
Chloroisopropylmethylphenetole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloroisopropylmethylphenetole is an organic compound with the molecular formula C12H17ClO. It consists of 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, and 1 chlorine atom . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Chloroisopropylmethylphenetole involves several steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process typically starts with p-methyl phenol as the raw material. The hydroxyl group is first protected, followed by bromine substitution. The next step involves etherification, where the protected hydroxyl group is converted into an ether. Finally, the protecting group is removed to yield the desired product. This method is characterized by high selectivity and mild reaction conditions, making it suitable for industrial production .
Análisis De Reacciones Químicas
Chloroisopropylmethylphenetole undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . The hydroxyl group in the compound makes it highly reactive towards electrophilic aromatic substitution, often resulting in multiple additions. Common reagents used in these reactions include bromine, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chloroisopropylmethylphenetole has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of Chloroisopropylmethylphenetole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its antioxidant properties are due to its ability to neutralize free radicals .
Comparación Con Compuestos Similares
Chloroisopropylmethylphenetole can be compared with other similar compounds, such as phenols and phenol ethers. These compounds share similar chemical structures and properties but differ in their specific functional groups and reactivity. For instance, phenols are known for their strong antioxidant properties, while phenol ethers are used as solvents and intermediates in chemical synthesis. The unique combination of functional groups in this compound makes it distinct from these related compounds .
Propiedades
Número CAS |
12379-45-2 |
|---|---|
Fórmula molecular |
C12H17ClO |
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
1-(1-chloro-2-methylpropyl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H17ClO/c1-4-14-11-8-6-5-7-10(11)12(13)9(2)3/h5-9,12H,4H2,1-3H3 |
Clave InChI |
ITVXVEVKDHQTRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


